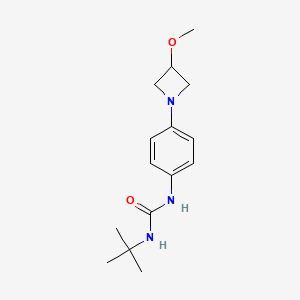

![molecular formula C26H21F3N2O2S B2895628 3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 893786-37-3](/img/structure/B2895628.png)

3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The compound you mentioned seems to be a spiro compound consisting of indoline and thiazolidine rings. Indoline is a heterocyclic compound, while thiazolidine is a sulfur-containing ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar spiro[indoline-3,3’-thiophene] scaffolds have been synthesized via a formal [3 + 2] annulation reaction of crotonate-derived sulfur ylides and β-ketothioamides . This transformation is a powerful tool for the synthesis of thiazoline and spiro[indoline-3,3’-thiophene] scaffolds due to its mild reaction conditions, easily accessible starting materials, and broad substrate scope .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The spiro[indoline-3,3’-thiophene] scaffolds mentioned earlier are similar and their structure has been analyzed .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. As mentioned earlier, similar compounds have been synthesized using a [3 + 2] annulation reaction .Applications De Recherche Scientifique

2,4-Thiazolidinediones as PTP 1B Inhibitors

2,4-thiazolidinedione (TZD) scaffolds have been investigated for their role as PTP 1B inhibitors, which are crucial for managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The structural modifications of TZD scaffolds have led to the design of potential PTP 1B inhibitors, highlighting the significance of the TZD scaffold in developing treatments for diseases related to insulin signaling pathways (Verma et al., 2019).

Synthesis of Fused Heterocycles

Compounds like 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles have been utilized in the synthesis of various heterocyclic compounds, including indoles and benzofurans. These synthetic pathways underscore the importance of specific scaffolds in the creation of complex heterocyclic systems, which are prevalent in many pharmacologically active compounds (Petrov & Androsov, 2013).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, incorporating structures similar to the specified compound, have been explored for their applications in optoelectronic materials. These compounds exhibit potential for use in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties (Lipunova et al., 2018).

Green Methodologies in Synthesis

The synthesis and functionalization of 1,3-thiazolidin-4-one derivatives, including glitazones and rhodanines, have been explored through green chemistry methodologies. These compounds demonstrate significant pharmacological importance and are found in commercial pharmaceuticals, indicating their broad applicability in medicinal chemistry (Santos et al., 2018).

Antioxidant and Anti-inflammatory Agents

Research focused on benzofused thiazole derivatives has aimed at developing alternative antioxidant and anti-inflammatory agents. These compounds have shown potential in vitro antioxidant and anti-inflammatory activities, demonstrating the versatile applications of thiazole scaffolds in designing therapeutic agents (Raut et al., 2020).

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3N2O2S/c1-16-10-17(2)12-20(11-16)31-23(32)15-34-25(31)21-8-3-4-9-22(21)30(24(25)33)14-18-6-5-7-19(13-18)26(27,28)29/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKKBWBSUTHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(3,5-Dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one](/img/structure/B2895549.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)

![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)

![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)

![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2895564.png)

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)